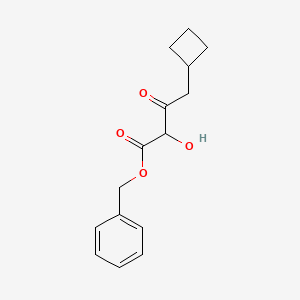
Benzyl4-cyclobutyl-2-hydroxy-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate is a chemical compound with the molecular formula C15H18O4 and a molecular weight of 262.30 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclobutyl ring and a hydroxy-oxobutanoate moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate typically involves the esterification of 4-cyclobutyl-2-hydroxy-3-oxobutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other ester groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol for ester exchange reactions.
Major Products
Oxidation: 4-cyclobutyl-2-oxo-3-oxobutanoate.
Reduction: 4-cyclobutyl-2-hydroxy-3-hydroxybutanoate.
Substitution: Various benzyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate involves its interaction with specific molecular targets. The compound’s hydroxy and carbonyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of these biological molecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2-butanone: A simpler analog with similar functional groups but lacking the cyclobutyl ring.
Benzyl 4-hydroxy-3-oxobutanoate: Similar structure but without the cyclobutyl ring.
Uniqueness
Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions and biological interactions .
Eigenschaften
Molekularformel |
C15H18O4 |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate |
InChI |
InChI=1S/C15H18O4/c16-13(9-11-7-4-8-11)14(17)15(18)19-10-12-5-2-1-3-6-12/h1-3,5-6,11,14,17H,4,7-10H2 |
InChI-Schlüssel |
UCPLSSSIKGJSGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CC(=O)C(C(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















